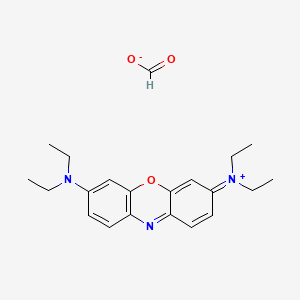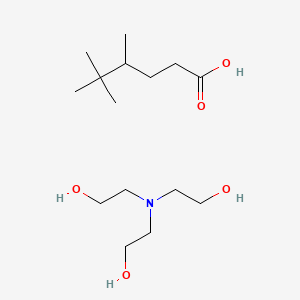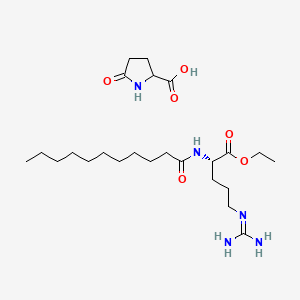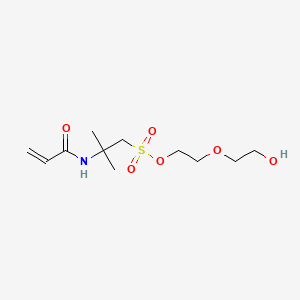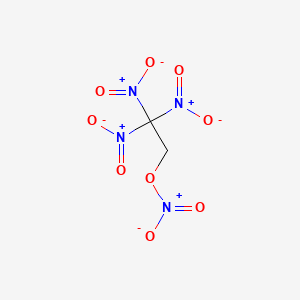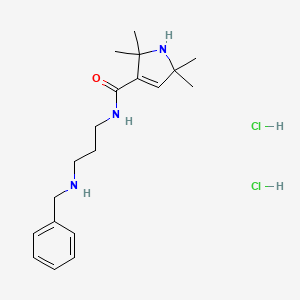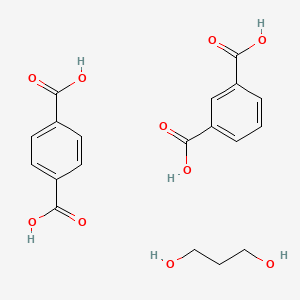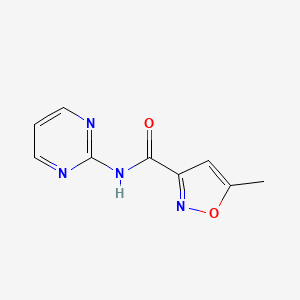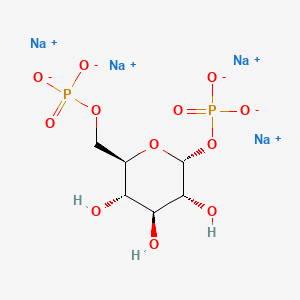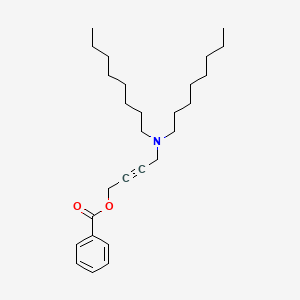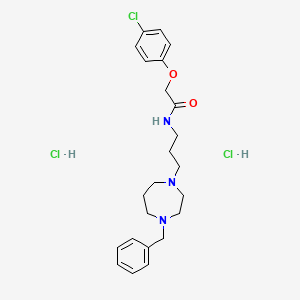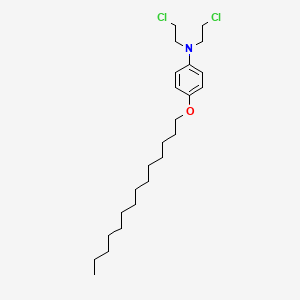
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate is a chemical compound known for its applications in various scientific fields. It is a derivative of aniline and is characterized by its unique structure, which includes both aminophenyl and iminocyclohexa-dienylidene groups. This compound is often used in dye chemistry and has significant implications in biomedical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate typically involves the reaction of 4-aminobenzaldehyde with aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pigments and as a component in various chemical formulations.
Wirkmechanismus
The mechanism of action of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pararosaniline: Another dye compound with similar staining properties.
Rosaniline: Used in similar applications but differs in its molecular structure.
Magenta II: A related compound with distinct chemical properties.
Uniqueness
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate stands out due to its unique combination of aminophenyl and iminocyclohexa-dienylidene groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from dye chemistry to biomedical research, highlights its significance in scientific research.
Eigenschaften
CAS-Nummer |
85188-06-3 |
|---|---|
Molekularformel |
C19H20N3O4P |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;phosphoric acid |
InChI |
InChI=1S/C19H17N3.H3O4P/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-5(2,3)4/h1-12,20H,21-22H2;(H3,1,2,3,4) |
InChI-Schlüssel |
XDPJNDDZHMJNRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



